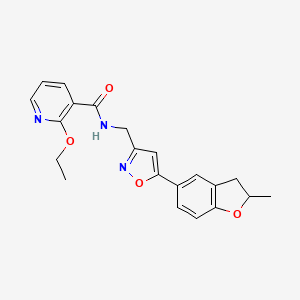

2-éthoxy-N-((5-(2-méthyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)méthyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

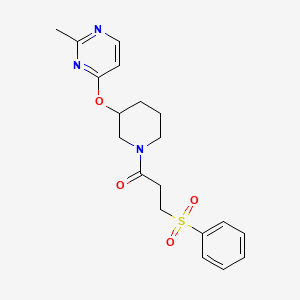

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.

BenchChem offers high-quality 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antivirale

Les dérivés du benzofurane ont suscité un intérêt considérable en raison de leurs propriétés antivirales. En particulier, ce composé montre un potentiel prometteur contre le virus de l'hépatite C (VHC). Les chercheurs l'ont identifié comme un nouveau composé macrocyclique du benzofurane doté d'une activité anti-VHC. Des recherches plus approfondies pourraient mener à son développement en tant que médicament thérapeutique efficace pour la maladie de l'hépatite C .

Potentiel Anticancéreux

La structure de base des composés du benzofurane a été étudiée pour des applications anticancéreuses. De nouveaux dérivés du benzofurane, y compris celui-ci, ont été étudiés en tant qu'agents anticancéreux potentiels. Ces composés pourraient jouer un rôle dans l'inhibition de la croissance et de la prolifération des cellules cancéreuses .

Effets Anti-inflammatoires

Les dérivés du benzofurane présentent souvent des propriétés anti-inflammatoires. Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles suggèrent qu'il pourrait moduler les voies inflammatoires. Des recherches supplémentaires sont nécessaires pour valider son potentiel anti-inflammatoire .

Propriétés Neuroprotectrices

Compte tenu de la présence de motifs benzofurane et nicotinamide, ce composé pourrait avoir des effets neuroprotecteurs. Les chercheurs ont exploré des structures similaires pour leur capacité à protéger les neurones et à lutter contre les maladies neurodégénératives. L'étude de son impact sur la santé neuronale pourrait apporter des informations précieuses .

Activité Antioxydante

Les dérivés du benzofurane possèdent fréquemment des propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres et protéger les cellules des dommages oxydatifs. Bien que des données spécifiques sur ce composé soient rares, ses composants structurels suggèrent des effets antioxydants potentiels .

Applications Antibactériennes

Les composés à base de benzofurane ont été étudiés pour leur activité antibactérienne. Bien que des preuves directes pour ce composé spécifique soient limitées, sa ressemblance structurelle avec d'autres dérivés antibactériens du benzofurane justifie des recherches plus approfondies .

En résumé, 2-éthoxy-N-((5-(2-méthyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)méthyl)nicotinamide est prometteur dans divers domaines, des applications antivirales et anticancéreuses aux effets neuroprotecteurs et antioxydants potentiels. Les chercheurs devraient poursuivre l'exploration de ses propriétés pour libérer son plein potentiel dans le développement de médicaments et les interventions thérapeutiques . 🌟

Mécanisme D'action

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to be active toward different clinically approved targets .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been shown to have strong biological activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Analyse Biochimique

Biochemical Properties

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide with these biomolecules are crucial for its biochemical properties.

Cellular Effects

The effects of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide, have been found to modulate these cellular processes, leading to potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide involves its interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The benzofuran moiety in the compound is known to interact with various molecular targets, contributing to its biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activities over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while at higher doses, toxic or adverse effects may be observed. The dosage-dependent effects of this compound are crucial for determining its therapeutic window and safety profile .

Metabolic Pathways

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The benzofuran moiety in the compound plays a key role in its metabolic interactions, contributing to its biological activities .

Transport and Distribution

The transport and distribution of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activities .

Subcellular Localization

The subcellular localization of 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .

Propriétés

IUPAC Name |

2-ethoxy-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-26-21-17(5-4-8-22-21)20(25)23-12-16-11-19(28-24-16)14-6-7-18-15(10-14)9-13(2)27-18/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMVIJHCZQVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2521267.png)

![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2521284.png)